Triphénylméthylisocyanure

Vue d'ensemble

Description

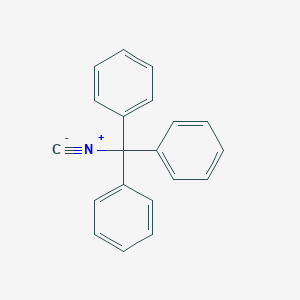

Triphenylmethylisocyanide is an organic compound characterized by the presence of a triphenylmethyl group attached to an isocyanide functional group.

Applications De Recherche Scientifique

Organic Synthesis

Reagent in Multicomponent Reactions

Triphenylmethylisocyanide serves as a crucial reagent in multicomponent reactions (MCRs), which are essential for constructing complex organic molecules efficiently. MCRs allow for the simultaneous formation of multiple bonds in a single reaction step, significantly enhancing synthetic efficiency. For instance, it can act as an acylating agent in the Steglich reaction, facilitating the introduction of acyl groups into various substrates, leading to the synthesis of amides and esters.

Cyanation Reactions

The compound has garnered attention for its role in cyanation reactions. As a cyanating reagent, it enables the synthesis of nitriles, which are important structural motifs in pharmaceuticals and agrochemicals. Recent advancements have identified three main types of cyanation processes involving isocyanides: cleavage of C–NC bonds, rearrangement with azides, and reductive cyanation of ketones . This versatility highlights triphenylmethylisocyanide's importance in accessing diverse nitrile derivatives.

Photochemical Applications

Triplet State Quenching

Due to its efficient intersystem crossing ability, triphenylmethylisocyanide is recognized as a good quencher of triplet states. This property makes it particularly useful in photochemical studies where deactivation of excited states is necessary to investigate reaction mechanisms or to prevent unwanted side reactions. Its application in photochemical reactions contributes to understanding energy transfer processes and reaction dynamics.

Interaction Studies

Reactivity with Nucleophiles and Electrophiles

Triphenylmethylisocyanide exhibits significant reactivity with various nucleophiles and electrophiles, forming stable complexes that can be utilized in synthetic pathways. Research has demonstrated its ability to interact with amines and alcohols, providing pathways for generating diverse chemical entities. This reactivity is particularly advantageous for developing new synthetic methodologies that require controlled reaction conditions.

Data Table: Comparison of Isocyanides

| Compound Name | Structure | Unique Features |

|---|---|---|

| Triphenylmethylisocyanide | C₁₅H₁₃N | Bulky triphenylmethyl group; versatile reagent |

| Methyl isocyanate | CH₃NCO | Highly toxic; used in pesticide production |

| Ethyl isocyanate | C₂H₅NCO | Less toxic; used in organic synthesis |

| Phenyl isocyanide | C₆H₅NCO | Similar reactivity but less steric hindrance |

Case Studies

Synthesis of Amides and Esters

A notable case study involves the use of triphenylmethylisocyanide in the synthesis of amides through the Steglich reaction. In this process, triphenylmethylisocyanide effectively introduces acyl groups to amines under mild conditions, showcasing its utility as an acylating agent. This method not only simplifies the synthesis but also enhances yields compared to traditional methods.

Cyanation Methodologies

Another significant application is found in the development of cyanation methodologies using triphenylmethylisocyanide. Researchers have reported successful protocols that utilize this compound for synthesizing nitriles from various substrates, expanding the toolkit available for organic chemists . The stability and reactivity of triphenylmethylisocyanide make it a preferred choice for these transformations.

Mécanisme D'action

Target of Action

Triphenylmethylisocyanide, like other isocyanides, exhibits a unique reactivity in organic chemistry due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . .

Mode of Action

Isocyanides in general are known for their unusual reactivity in organic chemistry, exemplified in the Ugi reaction . This reaction involves the coupling of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide . The isocyanide acts as both a nucleophile and an electrophile, allowing it to react with multiple reagents .

Biochemical Pathways

Isocyanides are known to participate in various multicomponent reactions (imcrs), leading to the synthesis of many heterocycles . These reactions can affect various biochemical pathways, depending on the specific reactants and conditions .

Pharmacokinetics

The pharmacokinetic properties of isocyanides can vary widely, influencing their bioavailability and overall biological effects .

Result of Action

Isocyanides are known for their potent biological activity, including antibacterial, antifungal, antimalarial, antifouling, and antitumoral properties . The exact effects would depend on the specific targets and pathways affected by Triphenylmethylisocyanide.

Action Environment

The action, efficacy, and stability of Triphenylmethylisocyanide can be influenced by various environmental factors. For instance, the reactivity of isocyanides can be affected by the pH, temperature, and solvent conditions . Recent advances in isocyanide synthesis have aimed to overcome these challenges, offering a more sustainable alternative for the conventional use of isocyanides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Triphenylmethylisocyanide can be synthesized through several methods. One common approach involves the dehydration of N-(triphenylmethyl)formamide using a dehydrating agent such as trichlorophosphate in the presence of triethylamine. The reaction is typically carried out in dichloromethane at low temperatures ranging from -78°C to -30°C under an inert atmosphere .

Industrial Production Methods: Industrial production of triphenylmethylisocyanide often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: Triphenylmethylisocyanide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the electrophilic nature of the isocyanide carbon.

Addition Reactions: The compound can undergo addition reactions with nucleophiles, forming stable adducts.

Oxidation and Reduction Reactions: Although less common, triphenylmethylisocyanide can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Addition Reactions: Nucleophiles like amines or alcohols can react with triphenylmethylisocyanide under mild conditions.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted triphenylmethyl derivatives can be formed.

Addition Products: Stable adducts with nucleophiles are commonly observed.

Comparaison Avec Des Composés Similaires

Phenylisocyanide: Similar in structure but lacks the triphenylmethyl group, resulting in different reactivity and applications.

Benzylisocyanide: Another related compound with a benzyl group instead of a triphenylmethyl group.

Uniqueness: Triphenylmethylisocyanide is unique due to the presence of the bulky triphenylmethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications and as a potential anticancer agent .

Activité Biologique

Triphenylmethylisocyanide, commonly referred to as trityl isocyanide, is a versatile compound in organic synthesis, particularly noted for its role in multicomponent reactions (MCRs). This article explores its biological activity, focusing on its applications, mechanisms, and relevant case studies.

Trityl isocyanide is characterized by its stable structure and reactivity due to the presence of the isocyanide functional group. It serves as a cyanide source in various chemical reactions, including the Strecker reaction and Ugi reactions, which are pivotal in synthesizing amino acids and other biologically relevant compounds.

Trityl isocyanide operates primarily through the formation of nitrilium ions, which are reactive intermediates that facilitate various transformations. The mechanistic pathways include:

- Formation of Nitrilium Ion : In MCRs like the Ugi reaction, trityl isocyanide generates a nitrilium ion that can undergo nucleophilic attack by amines or carboxylic acids.

- Chemoselectivity : The predictable reactivity of the nitrilium ion allows for selective transformations in complex mixtures.

Biological Applications

The biological activity of trityl isocyanide is primarily observed through its applications in drug discovery and development. Its ability to facilitate the synthesis of bioactive compounds makes it invaluable in medicinal chemistry.

Case Studies

- Synthesis of N-acyl Amino Acids : Trityl isocyanide has been successfully employed in the preparation of N-acyl amino acids via Ugi four-component reactions. This method showcases its utility in generating compounds with potential therapeutic effects .

- Radical Transnitrilation : A study demonstrated the oxidative radical transnitrilation of arylboronic acids using trityl isocyanide, highlighting its role in forming new carbon-nitrogen bonds, which are crucial in developing pharmaceuticals .

- Visible Light-Mediated Reactions : Recent research has shown that trityl isocyanide can act as a general reagent for visible light-mediated cyanation processes, expanding its application scope in organic synthesis .

Data Tables

Propriétés

IUPAC Name |

[isocyano(diphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIILORDDHWQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375390 | |

| Record name | 1,1',1''-(Isocyanomethanetriyl)tribenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1600-49-3 | |

| Record name | 1,1',1''-(Isocyanomethanetriyl)tribenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.